molecular formula C13H14O2 B8309379 6-Methoxy-1-methyl-3,4-dihydro-2-naphthaldehyde

6-Methoxy-1-methyl-3,4-dihydro-2-naphthaldehyde

Cat. No. B8309379
M. Wt: 202.25 g/mol
InChI Key: LKXATANFORVAKS-UHFFFAOYSA-N
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Patent
US08592458B2

Procedure details

To a solution of Compound B (0.44 g, 2.5 mmole) in dry dimethylformamide (1.3 ml, 16.8 mmole) at ice cooling and stirring under argon atmosphere, phosphorus oxychloride (0.62 ml, 6.65 mmole) was added drop-by-drop in 2 minutes. The reaction mixture was stirred in an oil bath of 70-75° C. for 3 hours. After cooling in an ice bath, ice (6 g) was added, then sodium acetate (anhydrous, 3.7 g) was added, and the mixture (pH ˜6) was warmed in an oil bath at 70-75° C. for 15 minutes. After cooling, it was extracted with ether (1×10 ml and 3×5 ml), the combined organic solutions were washed with water (3×3 ml), dried (magnesium sulfate), decolorized (with activated carbon), and evaporated. The residue (0.33 g) was recrystallized from cyclohexane (2 ml) and dried over potassium hydroxide in a vacuum giving the pure product 6-Methoxy-1-methyl-3,4-dihydro-2-naphthaldehyde (Compound C, 0.22 g, 44%) as light brown crystals, mp. 70-72° C.
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
0.62 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
6 g
Type
reactant
Reaction Step Three
Quantity
3.7 g
Type
reactant
Reaction Step Four
[Compound]
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[C:9]([CH3:13])=[CH:8][CH2:7][CH2:6]2.CN(C)[CH:16]=[O:17].P(Cl)(Cl)(Cl)=O.C([O-])(=O)C.[Na+]>>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[C:9]([CH3:13])=[C:8]([CH:16]=[O:17])[CH2:7][CH2:6]2 |f:3.4|

Inputs

Step One
Name
Quantity
0.44 g
Type
reactant
Smiles
COC=1C=C2CCC=C(C2=CC1)C
Name
Quantity
1.3 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
0.62 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
ice
Quantity
6 g
Type
reactant
Smiles
Step Four
Name
Quantity
3.7 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Five
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
72.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred in an oil bath of 70-75° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling in an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
it was extracted with ether (1×10 ml and 3×5 ml)
WASH
Type
WASH
Details
the combined organic solutions were washed with water (3×3 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue (0.33 g) was recrystallized from cyclohexane (2 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over potassium hydroxide in a vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC=1C=C2CCC(=C(C2=CC1)C)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.22 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 43.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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